molecular formula C46H86N4O2 B3207457 Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl- CAS No. 104241-95-4

Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-

Cat. No. B3207457
CAS RN: 104241-95-4
M. Wt: 727.2 g/mol
InChI Key: TXKQSSAYIWLRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Structure : It consists of a central urea core linked to two octadecyl (C18) alkyl chains via a phenylenebis(methylene) bridge .


Synthesis Analysis

The synthesis of this compound involves nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent. This method yields various N-substituted ureas (mono-, di-, and cyclic-) in good to excellent yields. The process is mild, efficient, and scalable, making it suitable for large-scale production .


Molecular Structure Analysis

The compound contains a total of 138 bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, aromatic bonds, and a six-membered ring. It also exhibits urea (-thio) derivatives .

Future Directions

: [MolInstincts: Urea, N,N’‘-[1,3-phenylenebis(methylene)]bisN’-octadecyl- Structure : [MolInstincts: Urea, N,N’'-[1,3-phenylenebis(methylene)]bisN’-octadecyl- Formula : RSC Advances: A practically simple, catalyst-free and scalable synthesis of N-substituted ureas in water

properties

IUPAC Name

1-octadecyl-3-[[3-[(octadecylcarbamoylamino)methyl]phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47-45(51)49-41-43-36-35-37-44(40-43)42-50-46(52)48-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39,41-42H2,1-2H3,(H2,47,49,51)(H2,48,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKQSSAYIWLRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCC1=CC(=CC=C1)CNC(=O)NCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H86N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10761473
Record name N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10761473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104241-95-4
Record name N,N'-[1,3-Phenylenebis(methylene)]bis(N'-octadecylurea)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10761473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.